molecular formula C12H13F3N2O2 B581543 N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide CAS No. 1261365-46-1

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

Cat. No.: B581543
CAS No.: 1261365-46-1
M. Wt: 274.243
InChI Key: AJHPFYORBMFGTP-UHFFFAOYSA-N
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Description

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a pyridine ring substituted with a formyl group at the 3-position and a trifluoromethyl group at the 5-position, along with a pivalamide group attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide typically involves multi-step organic reactions. One common approach is the formylation of a trifluoromethyl-substituted pyridine derivative, followed by the introduction of the pivalamide group. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions. Subsequent steps may involve the use of protecting groups and selective deprotection to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pivalamide group may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-acetamide: Similar structure but with an acetamide group instead of a pivalamide group.

    N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-benzamide: Similar structure but with a benzamide group instead of a pivalamide group.

Uniqueness

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide is unique due to the presence of the pivalamide group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHPFYORBMFGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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